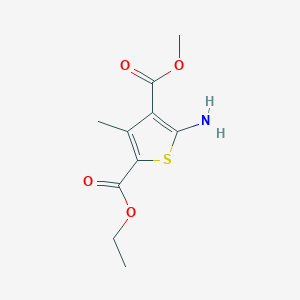

2-Ethyl 4-methyl 5-amino-3-methylthiophene-2,4-dicarboxylate

Description

Properties

IUPAC Name |

2-O-ethyl 4-O-methyl 5-amino-3-methylthiophene-2,4-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO4S/c1-4-15-10(13)7-5(2)6(8(11)16-7)9(12)14-3/h4,11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWMDHEXWYNCAME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C(=C(S1)N)C(=O)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80350151 | |

| Record name | 2-ethyl 4-methyl 5-amino-3-methylthiophene-2,4-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80350151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77457-04-6 | |

| Record name | 2-ethyl 4-methyl 5-amino-3-methylthiophene-2,4-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80350151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A-Z Synthesis Guide: 2-Ethyl 4-methyl 5-amino-3-methylthiophene-2,4-dicarboxylate

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2-Ethyl 4-methyl 5-amino-3-methylthiophene-2,4-dicarboxylate, a polysubstituted aminothiophene of significant interest in medicinal chemistry and materials science. The core of this synthesis is the well-established Gewald multicomponent reaction, a versatile and efficient method for constructing the 2-aminothiophene scaffold.[1] This document offers an in-depth exploration of the reaction mechanism, a detailed, field-tested experimental protocol, characterization data, and practical insights for researchers, chemists, and professionals in drug development.

Introduction & Strategic Significance

Substituted 2-aminothiophenes are privileged scaffolds in modern chemistry.[2] Their inherent structural features make them valuable building blocks in the development of a wide range of biologically active compounds, including antimicrobial, anti-inflammatory, and kinase-inhibiting agents.[3][4] The title compound, with its specific substitution pattern of esters and methyl groups, represents a key intermediate for creating diverse chemical libraries and novel therapeutic candidates. The strategic advantage of the Gewald reaction lies in its operational simplicity and the ready availability of starting materials, making it a highly practical approach for both academic and industrial laboratories.[1][5]

The Core Synthesis Pathway: A Mechanistic Deep Dive into the Gewald Reaction

The synthesis of this compound is achieved via a one-pot, three-component Gewald reaction.[6][7] This reaction involves the condensation of a β-ketoester, an active methylene nitrile, and elemental sulfur, catalyzed by a base.

The three key components for this specific synthesis are:

-

β-Ketoester: Ethyl 2-methylacetoacetate (provides the C2-ethyl ester and C3-methyl group).

-

Active Methylene Nitrile: Methyl cyanoacetate (provides the C4-methyl ester and C5-amino group).

-

Sulfur Source: Elemental Sulfur (S₈).

Causality of the Reaction Mechanism

The generally accepted mechanism proceeds through three critical stages, with the final aromatization being the thermodynamic driving force of the entire process.[8][9]

-

Knoevenagel-Cope Condensation: The reaction is initiated by a base-catalyzed condensation between the ethyl 2-methylacetoacetate and methyl cyanoacetate.[10][11] The base (e.g., morpholine) deprotonates the α-carbon of the cyanoacetate, which then acts as a nucleophile, attacking the carbonyl carbon of the ketoester. Subsequent dehydration yields a stable α,β-unsaturated nitrile intermediate.

-

Michael Addition of Sulfur: The elemental sulfur (S₈) ring is opened by a nucleophile, which can be the base or the enolate of the intermediate. The resulting thiolate then adds to the β-position of the unsaturated nitrile (a Michael addition).

-

Intramolecular Cyclization and Tautomerization: The sulfur-containing intermediate undergoes an intramolecular cyclization where the nitrile group is attacked. A subsequent tautomerization and aromatization lead to the stable 2-aminothiophene ring system.[8][9]

Visualization of the Gewald Reaction Pathway

The following diagram illustrates the logical flow from reactants to the final product.

Caption: Workflow of the Gewald three-component synthesis.

Field-Validated Experimental Protocol

This protocol is based on established procedures and has been optimized for reliability and yield.[12][13]

Reagent and Solvent Specifications

| Reagent/Solvent | Formula | M.W. | Amount (mol) | Mass/Volume | Equivalents |

| Ethyl 2-methylacetoacetate | C₇H₁₂O₃ | 144.17 | 0.1 | 14.42 g | 1.0 |

| Methyl Cyanoacetate | C₄H₅NO₂ | 99.09 | 0.1 | 9.91 g | 1.0 |

| Sulfur (powdered) | S | 32.06 | 0.1 | 3.21 g | 1.0 |

| Morpholine | C₄H₉NO | 87.12 | - | 10 mL | Catalyst |

| Ethanol (absolute) | C₂H₅OH | 46.07 | - | 20-50 mL | Solvent |

Step-by-Step Synthesis Procedure

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethyl 2-methylacetoacetate (0.1 mol), methyl cyanoacetate (0.1 mol), and elemental sulfur (0.1 mol).[13]

-

Solvent Addition: Add absolute ethanol (20 mL) to the flask to create a slurry.

-

Catalyst Addition: While stirring the mixture at room temperature, add morpholine (10 mL) dropwise over a period of approximately 30 minutes. An initial exothermic reaction may be observed. Maintain the temperature around 35-40°C during the addition.[12]

-

Heating: After the addition of morpholine is complete, heat the reaction mixture to 65°C and maintain this temperature with continuous stirring for 3 hours.[12] Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Product Isolation: Allow the reaction mixture to cool to room temperature. The product will typically precipitate out of the solution.

-

Purification: Filter the precipitated solid using a Buchner funnel and wash it with cold ethanol (2 x 30 mL) to remove unreacted starting materials and soluble impurities.[12]

-

Final Product: Recrystallize the crude product from ethanol to obtain the final product as an off-white to pale yellow powder.[12] A typical yield is around 52%.[12]

Characterization and Quality Control

Thorough characterization is essential to confirm the structure and purity of the synthesized compound. The following data are consistent with the successful synthesis of this compound.[12][13]

| Analysis | Expected Results |

| Melting Point | 95-97°C[12] |

| ¹H-NMR (400 MHz, CDCl₃) | δ (ppm): 1.33 (t, 3H, J=7.16 Hz, OCH₂CH₃ ), 2.70 (s, 3H, C₃-CH₃ ), 3.84 (s, 3H, OCH₃ ), 4.26 (q, 2H, J=7.16 Hz, OCH₂ CH₃), 6.57 (s, 2H, NH₂ )[12] |

| ¹³C-NMR (CDCl₃) | δ (ppm): 14.35, 16.0, 51.02, 60.38, 108.47, 147.89, 148.0, 162.83, 166.18, 166.46[12] |

| IR (KBr, cm⁻¹) | 3422, 3306 (N-H stretching), 1681 (C=O stretching), 1589 (N-H bending), 1331 (C-N stretching)[12] |

| Elemental Analysis | Calculated for C₁₀H₁₃NO₄S: C 49.37%, H 5.39%, N 5.76%, S 13.18%. Found: C 49.22%, H 5.42%, N 5.84%, S 13.01%[12] |

Troubleshooting and Optimization Insights

-

Low Yield: If the yield is low, ensure the morpholine is added slowly to control the initial exotherm. Prolonging the reaction time or slightly increasing the temperature may also improve conversion. The quality of the starting ketoester is critical; impurities can inhibit the initial condensation step.

-

Purification Issues: If the product is oily or difficult to crystallize, it may be contaminated with byproducts. In such cases, purification using silica gel column chromatography with a hexane/ethyl acetate gradient is recommended.[10]

-

Alternative Catalysts: While morpholine is effective, other bases like triethylamine or piperidine can also be used.[10] In some cases, greener catalysts like L-proline have been shown to be effective, potentially at lower catalyst loadings.[4]

Safety and Handling

-

Solvents: Ethanol is flammable. All heating should be conducted using a heating mantle in a well-ventilated fume hood.

-

Reagents: Morpholine is corrosive and should be handled with appropriate personal protective equipment (gloves, safety glasses).

-

Reaction: The reaction may release hydrogen sulfide (H₂S) as a byproduct, which is toxic and has a strong, unpleasant odor. The entire procedure must be performed in a well-ventilated fume hood.

References

-

Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. ChemRxiv. Available at: [Link]

-

Gewald reaction. Wikipedia. Available at: [Link]

-

Gewald Reaction. Organic Chemistry Portal. Available at: [Link]

-

Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry. Available at: [Link]

-

Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. ChemRxiv. Available at: [Link]

-

Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Semantic Scholar. Available at: [Link]

-

This compound. Molbank. Available at: [Link]

-

Synthesis of Some Novel Methyl- and Ethyl- 2-aminothiophene-3-carboxylate and Related Schiff-Bases. Iraqi National Journal of Chemistry. Available at: [Link]

-

Structures of important thiophene-based drugs. ResearchGate. Available at: [Link]

-

Recent Advances in the Synthesis of Thiophene Derivatives by Cyclization of Functionalized Alkynes. Molecules. Available at: [Link]

-

Synthesis of highly functionalized thiophenes by three-component and one-pot reaction. Chinese Chemical Letters. Available at: [Link]

-

Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ResearchGate. Available at: [Link]

-

Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. Journal of Biomolecular Structure and Dynamics. Available at: [Link]

-

An Efficient One-Pot Synthesis of Substituted 2-Aminothiophenes via Three-Component Gewald Reaction Catalyzed by L-Proline. Organic Chemistry Portal. Available at: [Link]

-

Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate. Acta Crystallographica Section E. Available at: [Link]

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 4. An Efficient One-Pot Synthesis of Substituted 2-Aminothiophenes via Three-Component Gewald Reaction Catalyzed by L-Proline [organic-chemistry.org]

- 5. researchgate.net [researchgate.net]

- 6. Gewald reaction - Wikipedia [en.wikipedia.org]

- 7. Gewald Reaction [organic-chemistry.org]

- 8. chemrxiv.org [chemrxiv.org]

- 9. Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. mdpi.org [mdpi.org]

- 13. asianpubs.org [asianpubs.org]

An In-depth Technical Guide to 2-Ethyl 4-methyl 5-amino-3-methylthiophene-2,4-dicarboxylate: Synthesis, Properties, and Potential in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

The thiophene scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous biologically active compounds and approved drugs.[1] Its unique electronic and structural properties allow for diverse interactions with biological targets. Within this class, 2-aminothiophenes have emerged as particularly valuable synthons for the development of novel therapeutics, exhibiting a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[1][2] This technical guide provides a comprehensive overview of a specific, highly functionalized derivative, 2-Ethyl 4-methyl 5-amino-3-methylthiophene-2,4-dicarboxylate, from its fundamental chemical properties and synthesis to its potential applications in drug discovery, supported by detailed experimental protocols.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physicochemical properties is fundamental to its application in drug development, influencing its solubility, stability, and pharmacokinetic profile.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₃NO₄S | [3] |

| Molecular Weight | 243.28 g/mol | [3] |

| Appearance | Off-white powder | [4] |

| Melting Point | 95-97 °C | [4] |

Spectroscopic analysis provides unequivocal confirmation of the compound's structure.

| Spectroscopic Data | Interpretation | Reference |

| IR (KBr, cm⁻¹) | 3422, 3306 (N-H stretching of the primary amine); 1681 (C=O stretching of the ester groups); 1589 (N-H bending); 1331 (C-N stretching) | [4] |

| ¹H-NMR (400 MHz, CDCl₃, δ ppm) | 1.33 (t, 3H, J = 7.16 Hz, -OCH₂CH₃); 2.7 (s, 3H, thiophene-CH₃); 3.84 (s, 3H, -OCH₃); 4.26 (q, 2H, J = 7.16 Hz, -OCH₂CH₃); 6.57 (bs, 2H, -NH₂) | [4] |

| ¹³C-NMR (CDCl₃, δ ppm) | 14.35, 16.0, 51.02, 60.38, 108.47, 147.89, 148.0, 162.83, 166.18, 166.46 | [4] |

Synthesis via the Gewald Reaction: A Robust and Versatile Method

The most established and efficient method for the synthesis of 2-aminothiophenes is the Gewald three-component reaction.[5] This one-pot synthesis involves the condensation of a ketone (or aldehyde), an α-cyanoester, and elemental sulfur in the presence of a basic catalyst.[5] The reaction proceeds through an initial Knoevenagel condensation, followed by the addition of sulfur and subsequent cyclization to form the thiophene ring.[5]

Experimental Protocol: Synthesis of this compound

This protocol is adapted from the work of Asiri (2003).[4]

Materials:

-

Ethyl acetoacetate

-

Methyl cyanoacetate

-

Elemental sulfur

-

Morpholine

-

Ethanol

Procedure:

-

To a mixture of ethyl acetoacetate (13.02 g, 0.1 mol), methyl cyanoacetate (3.21 g, 0.1 mol), and elemental sulfur (3.21 g, 0.1 mol) in 20 ml of ethanol, add morpholine (10 ml) dropwise over a period of 30 minutes at 35°C.

-

Heat the reaction mixture to 65°C and stir for 3 hours.

-

Allow the mixture to cool to room temperature, during which a precipitate will form.

-

Filter the precipitated powder and wash it with ethanol (2 x 30 ml).

-

Recrystallize the crude product from ethanol to yield this compound as an off-white powder.

Potential in Drug Discovery: A Scaffold for Bioactive Agents

While specific biological activity data for this compound is not extensively reported, the broader class of 2-aminothiophene-3,4-dicarboxylate derivatives has demonstrated significant potential in antimicrobial and anticancer research.[2][6] This suggests that the title compound is a valuable starting scaffold for the development of novel therapeutic agents.

Antimicrobial Activity

Derivatives of diethyl 2,5-diaminothiophene-3,4-dicarboxylate have shown notable activity against a range of bacterial and fungal pathogens.[2] For instance, certain azomethine derivatives exhibited potent antimicrobial effects against Staphylococcus aureus, Escherichia coli, and Candida albicans.[2] The presence of the amino group at the 5-position and the dicarboxylate esters at the 2- and 4-positions on the thiophene ring provide key handles for chemical modification to optimize antimicrobial potency and spectrum.

Anticancer Activity

The 2-aminothiophene core is a key feature in several compounds with demonstrated anticancer properties.[6] Studies on diethyl 2,5-diaminothiophene-3,4-dicarboxylate derivatives have revealed significant antiproliferative activity against various cancer cell lines, including breast cancer (T47D and MCF-7), cervical cancer (HeLa), and endometrial cancer (Ishikawa) cells.[2][6] The mechanism of action for some of these derivatives is believed to involve the inhibition of key cellular processes required for cancer cell growth and proliferation.

Experimental Protocols for Biological Evaluation

The following protocols provide a framework for the initial biological screening of this compound and its derivatives.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is a standardized and widely used technique to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.[1]

Materials:

-

Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

-

96-well microtiter plates

-

Bacterial or fungal strains of interest

-

Test compound stock solution (e.g., in DMSO)

-

Positive control antibiotic (e.g., ampicillin for bacteria, fluconazole for fungi)

-

Negative control (vehicle, e.g., DMSO)

-

Spectrophotometer or microplate reader

Procedure:

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in the appropriate broth to a concentration of approximately 5 x 10⁵ CFU/mL.

-

Compound Dilution: Perform serial two-fold dilutions of the test compound in the broth directly in the 96-well plates.

-

Inoculation: Add the prepared inoculum to each well containing the diluted compound.

-

Controls: Include wells for a positive control (broth with inoculum and a standard antibiotic) and a negative control (broth with inoculum and the vehicle).

-

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

In Vitro Cytotoxicity Assay: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[7]

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

96-well cell culture plates

-

Test compound stock solution (e.g., in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of the test compound and a vehicle control.

-

Incubation: Incubate the cells for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.

-

Solubilization: Add the solubilization buffer to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Conclusion

This compound represents a highly versatile and accessible chemical scaffold with significant potential for the development of novel therapeutic agents. Its straightforward synthesis via the Gewald reaction, coupled with the known biological activities of related 2-aminothiophene derivatives, makes it an attractive starting point for medicinal chemistry campaigns targeting infectious diseases and cancer. The experimental protocols provided in this guide offer a robust framework for the initial biological evaluation of this compound and its future analogs, paving the way for the discovery of new and effective drug candidates.

References

-

European Journal of Medicinal Chemistry. (2014). Discovery of diethyl 2,5-diaminothiophene-3,4-dicarboxylate derivatives as potent anticancer and antimicrobial agents and screening of anti-diabetic activity: synthesis and in vitro biological evaluation. Part 1. [Link]

-

Frontiers in Pharmacology. (2021). Advanced Computational Methodologies Used in the Discovery of New Natural Anticancer Compounds. [Link]

-

International Journal of Pharmacy and Biological Sciences. (2013). SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY. [Link]

-

JETIR. (2018). 2D-QSAR STUDY OF SUBSTITUTED THIOPHENE CARBOXAMIDE DERIVATIVES:AN APPROACH TO DESIGNANTI-TUBERCULAR AGENT.[Link]

-

MDPI. (2022). Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation. [Link]

-

MDPI. (2024). An Investigation of Novel Series of 2-Thioxo-1,3-dithiol-carboxamides as Potential Antispasmodic Agents: Design, Synthesis via Coupling Reactions, Density Functional Theory Calculations, and Molecular Docking. [Link]

-

Molbank. (2003). This compound. [Link]

-

ResearchGate. (2016). Synthesis, characterization and in silico designing of diethyl-3-methyl-5-(6-methyl-2-thioxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxamido) thiophene-2,4-dicarboxylate derivative as anti-proliferative and anti-microbial agents. [Link]

-

ResearchGate. (2014). Discovery of diethyl 2,5-diaminothiophene-3,4-dicarboxylate derivatives as potent anticancer and antimicrobial agents and screening of anti-diabetic activity: Synthesis and in vitro biological evaluation. Part 1. [Link]

-

ResearchGate. (2017). Synthesis and antimicrobial evaluation of novel thiophene derivatives. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Discovery of diethyl 2,5-diaminothiophene-3,4-dicarboxylate derivatives as potent anticancer and antimicrobial agents and screening of anti-diabetic activity: synthesis and in vitro biological evaluation. Part 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Compound this compound - Chemdiv [chemdiv.com]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

"2-Ethyl 4-methyl 5-amino-3-methylthiophene-2,4-dicarboxylate" CAS number 77457-04-6

An In-Depth Technical Guide to 2-Ethyl 4-methyl 5-amino-3-methylthiophene-2,4-dicarboxylate (CAS No. 77457-04-6)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of this compound, CAS Number 77457-04-6. This polysubstituted aminothiophene is a highly valuable heterocyclic building block in the field of medicinal chemistry. Its importance stems not from inherent biological activity, but from its utility as a versatile scaffold for the synthesis of diverse, biologically active compounds. This document details its chemical and physical properties, provides an in-depth, field-proven synthesis protocol via the Gewald reaction, discusses its applications in drug discovery, and presents standardized experimental workflows.

Core Compound Properties and Characterization

This compound is a stable, off-white crystalline solid at room temperature.[1] Its structure features a central thiophene ring, an amino group at the C5 position, a methyl group at C3, and two different ester functionalities (ethyl and methyl) at the C2 and C4 positions, respectively. This dense functionalization makes it an ideal starting point for chemical diversification.

Table 1: Physicochemical and Spectroscopic Data

| Property | Value | Source |

|---|---|---|

| CAS Number | 77457-04-6 | [2] |

| Molecular Formula | C₁₀H₁₃NO₄S | [1][2] |

| Molecular Weight | 243.28 g/mol | [1] |

| Melting Point | 95-97 °C | [1] |

| Appearance | Off-white powder | [1] |

| ¹H-NMR (400 MHz, CDCl₃) | δ (ppm): 1.33 (t, 3H), 2.70 (s, 3H), 3.84 (s, 3H), 4.26 (q, 2H), 6.57 (bs, 2H, NH₂) | [1] |

| ¹³C-NMR (CDCl₃) | δ (ppm): 14.35, 16.0, 51.02, 60.38, 108.47, 147.89, 148.0, 162.83, 166.18, 166.46 | [1] |

| IR (KBr, cm⁻¹) | 3422, 3306 (N-H stretch), 1681 (C=O stretch), 1589 (N-H bend), 1331 (C-N stretch) |[1] |

Synthesis via the Gewald Reaction: A Self-Validating Protocol

The most established and efficient method for synthesizing polysubstituted 2-aminothiophenes is the Gewald multicomponent reaction.[3][4] This one-pot synthesis is valued for its operational simplicity and the ready availability of its starting materials.[5][6]

The reaction proceeds through an initial base-catalyzed Knoevenagel condensation between the active methylene compounds (ethyl acetoacetate and methyl cyanoacetate).[3][7] The resulting adduct then reacts with elemental sulfur, followed by cyclization and tautomerization to yield the final 2-aminothiophene product.[3] The use of a secondary amine catalyst like morpholine or diethylamine is crucial as it is basic enough to facilitate the initial condensation without causing significant hydrolysis of the ester groups.[4][8]

Workflow for Synthesis and Verification

Caption: Workflow diagram for the synthesis, purification, and validation of the title compound.

Detailed Step-by-Step Synthesis Protocol

This protocol is adapted from established literature procedures.[1][9]

-

Reagent Preparation: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine ethyl acetoacetate (13.02 g, 0.1 mol), methyl cyanoacetate (9.91 g, 0.1 mol), and elemental sulfur (3.21 g, 0.1 mol) in 20 mL of absolute ethanol.

-

Catalyst Addition: While stirring the mixture, add morpholine (10 mL) dropwise over a period of 30 minutes. Maintain the internal temperature at approximately 35°C during the addition. Causality Note: The controlled addition of the base prevents a rapid exotherm and ensures the selective formation of the Knoevenagel adduct.

-

Reaction: After the addition is complete, heat the reaction mixture to 65°C and maintain stirring for 3 hours.

-

Isolation: Allow the mixture to cool to room temperature. The product will precipitate as a solid.

-

Purification: Collect the precipitated powder by vacuum filtration. Wash the solid with two 30 mL portions of cold ethanol to remove unreacted starting materials and soluble impurities.

-

Recrystallization: Recrystallize the crude product from a minimal amount of hot ethanol to yield this compound as an off-white powder (Typical yield: ~12.6 g, 52%).[1]

-

Validation: Confirm the identity and purity of the product by measuring its melting point (expected: 95-97°C) and acquiring IR and NMR spectra, comparing them against the data in Table 1.[1][8]

Application in Drug Discovery and Medicinal Chemistry

The true value of 2-aminothiophenes lies in their role as "privileged scaffolds".[10][11] This term describes molecular frameworks that are capable of binding to multiple biological targets by presenting functional groups in specific spatial orientations. The title compound is an exemplary scaffold for several reasons:

-

The C5 Amino Group: This primary amine is a key functional handle. It can be readily acylated, alkylated, or used as a nucleophile to construct new heterocyclic rings (e.g., thieno[2,3-d]pyrimidines), which are themselves important cores in many kinase inhibitors and other therapeutic agents.[5][11]

-

The C2 and C4 Esters: These groups can be hydrolyzed to carboxylic acids, converted to amides, or reduced to alcohols, providing numerous avenues for modification to modulate properties like solubility, cell permeability, and target binding.

-

The Thiophene Core: As a bioisostere of a benzene ring, the thiophene core is lipophilic and can engage in favorable interactions with protein targets.[10] Its inclusion in drug candidates is a common strategy in medicinal chemistry.[12][13]

Logical Workflow: From Scaffold to Drug Candidate

Sources

- 1. mdpi.org [mdpi.org]

- 2. angenechemical.com [angenechemical.com]

- 3. Gewald reaction - Wikipedia [en.wikipedia.org]

- 4. Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. arkat-usa.org [arkat-usa.org]

- 6. researchgate.net [researchgate.net]

- 7. Gewald Reaction [organic-chemistry.org]

- 8. asianpubs.org [asianpubs.org]

- 9. researchgate.net [researchgate.net]

- 10. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Recent contribution of medicinally active 2-aminothiophenes: A privileged scaffold for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis, Reactions and Medicinal Uses of Thiophene | Pharmaguideline [pharmaguideline.com]

An In-depth Technical Guide to 2-Ethyl 4-methyl 5-amino-3-methylthiophene-2,4-dicarboxylate: Synthesis, Characterization, and Therapeutic Potential

This guide provides a comprehensive technical overview of 2-Ethyl 4-methyl 5-amino-3-methylthiophene-2,4-dicarboxylate, a polysubstituted aminothiophene derivative. Intended for researchers, medicinal chemists, and drug development professionals, this document delves into the molecule's synthesis via the robust Gewald reaction, offers a detailed analysis of its structural and spectroscopic properties, and explores its potential applications within the pharmaceutical landscape. The content is structured to provide not just procedural steps but also the underlying scientific rationale, ensuring a deep and actionable understanding for the reader.

Introduction: The Significance of the 2-Aminothiophene Scaffold

The 2-aminothiophene core is a privileged scaffold in medicinal chemistry, forming the structural basis for a wide array of biologically active compounds.[1][2] These molecules have garnered significant interest due to their diverse pharmacological activities, including antimicrobial, anti-inflammatory, antiviral, and anticancer properties.[1][3] The versatility of the 2-aminothiophene ring system allows for extensive functionalization, enabling the fine-tuning of steric and electronic properties to optimize interactions with biological targets. The subject of this guide, this compound, represents a specific embodiment of this scaffold with potential for further chemical elaboration and biological screening.

Physicochemical and Structural Properties

A thorough understanding of a compound's physical and chemical characteristics is fundamental to its application in research and development. The key properties of this compound are summarized below.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₃NO₄S | [4][5] |

| Molecular Weight | 243.28 g/mol | [4][5] |

| Appearance | Off-white powder | [4][6] |

| Melting Point | 95-97 °C | [4][6] |

| Solubility | Soluble in ethanol | [4] |

Synthesis via the Gewald Reaction: A Mechanistic Approach

The most efficient and widely adopted method for the synthesis of polysubstituted 2-aminothiophenes is the Gewald reaction.[7][8][9] This one-pot, multi-component reaction offers a convergent and atom-economical route to the thiophene core.[8] The synthesis of this compound is a classic example of this powerful transformation.[4]

Experimental Protocol

The following protocol is adapted from the literature for the synthesis of the title compound.[4]

Materials:

-

Ethyl acetoacetate (0.1 mol)

-

Methyl cyanoacetate (0.1 mol)

-

Elemental sulfur (0.1 mol)

-

Ethanol (20 ml)

-

Morpholine (10 ml)

Procedure:

-

To a mixture of ethyl acetoacetate (13.02 g, 0.1 mol), methyl cyanoacetate (9.91 g, 0.1 mol), and elemental sulfur (3.21 g, 0.1 mol) in ethanol (20 ml), add morpholine (10 ml) dropwise over 30 minutes at 35°C.

-

Heat the reaction mixture to 65°C and stir for 3 hours.

-

Allow the mixture to cool to room temperature.

-

Filter the precipitated solid and wash with cold ethanol (2 x 30 ml).

-

Recrystallize the crude product from ethanol to yield this compound as an off-white powder (Yield: 52%).[4]

Rationale and Mechanistic Insights

The Gewald reaction proceeds through a series of well-elucidated steps, the understanding of which is crucial for optimization and troubleshooting.[7][10][11]

-

Knoevenagel Condensation: The reaction is initiated by a base-catalyzed Knoevenagel condensation between the active methylene compound (methyl cyanoacetate) and the ketone (ethyl acetoacetate).[7][8] Morpholine, a secondary amine, serves as the basic catalyst for this step, facilitating the formation of a stable α,β-unsaturated cyanoester intermediate.

-

Sulfur Addition and Cyclization: Elemental sulfur (S₈) is then added to the reaction mixture. The mechanism of sulfur addition is complex but is thought to involve the formation of a persulfide intermediate.[10][11][12] This is followed by an intramolecular cyclization and subsequent tautomerization to form the aromatic 2-aminothiophene ring. The final aromatization step is the thermodynamic driving force for the reaction.[12]

Caption: Potential Therapeutic Applications.

Conclusion

This compound is a readily accessible and highly functionalized heterocyclic compound. The Gewald reaction provides a reliable and scalable synthetic route, and its structural features are well-defined by standard spectroscopic methods. The established biological significance of the 2-aminothiophene scaffold positions this molecule as a promising starting point for the design and synthesis of novel drug candidates across multiple therapeutic domains. This guide serves as a foundational resource for researchers aiming to leverage the chemical and biological potential of this versatile molecule.

References

-

Wikipedia. Gewald reaction. [Link]

-

Organic Chemistry Portal. Gewald Reaction. [Link]

-

Sharma, J., & Champagne, P. A. (2021). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry. [Link]

-

Sharma, J., & Champagne, P. A. (2021). Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. ChemRxiv. [Link]

-

Sharma, J., & Champagne, P. A. (2021). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. [Link]

-

Asiri, A. M. (2003). This compound. Molbank, 2003(3), M340. [Link]

-

R Discovery. Applications substituted 2-aminothiophenes in drug design. [Link]

-

Studies on 2-Aminothiophenes: Synthesis, Transformations, and Biological Evaluation of Functionally-Substituted Thiophenes and Their Fused Derivatives. (2010). Phosphorus, Sulfur, and Silicon and the Related Elements. [Link]

-

ResearchGate. 2-Aminothiophene scaffolds: Diverse biological and pharmacological attributes in medicinal chemistry | Request PDF. [Link]

-

Studies on 2-Aminothiophenes: Synthesis, Transformations, and Biological Evaluation of Functionally-Substituted Thiophenes and Their Fused Derivatives. [Link]

-

Tsurkan, A. A., et al. (2017). 2-Aminothiophene Scaffolds: Diverse Biological and Pharmacological Attributes in Medicinal Chemistry. European Journal of Medicinal Chemistry. [Link]

-

ResearchGate. This compound. [Link]

-

Akkurt, M., et al. (2009). Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online. [Link]

-

ChemBK. Ethyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. 2-Aminothiophene scaffolds: Diverse biological and pharmacological attributes in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. discovery.researcher.life [discovery.researcher.life]

- 4. mdpi.org [mdpi.org]

- 5. Compound this compound - Chemdiv [chemdiv.com]

- 6. researchgate.net [researchgate.net]

- 7. Gewald reaction - Wikipedia [en.wikipedia.org]

- 8. Gewald Reaction [organic-chemistry.org]

- 9. Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. chemrxiv.org [chemrxiv.org]

- 12. Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to 2-Ethyl 4-methyl 5-amino-3-methylthiophene-2,4-dicarboxylate: Nomenclature, Synthesis, and Properties

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the polysubstituted thiophene derivative, 2-Ethyl 4-methyl 5-amino-3-methylthiophene-2,4-dicarboxylate. As a Senior Application Scientist, this document is structured to deliver not just technical data, but also to elucidate the underlying chemical principles and experimental rationale, ensuring a comprehensive understanding for its application in research and development.

Introduction: The Significance of the 2-Aminothiophene Scaffold

The 2-aminothiophene moiety is a privileged scaffold in medicinal chemistry and materials science. These structures are integral to a wide array of pharmacologically active compounds, agrochemicals, and dyes.[1] The versatility of the 2-aminothiophene core, particularly when polysubstituted, allows for fine-tuning of its electronic and steric properties, making it a valuable building block in the synthesis of novel therapeutic agents and functional materials. The subject of this guide, this compound, represents a specific embodiment of this class, featuring a unique substitution pattern that warrants detailed examination.

Decoding the IUPAC Nomenclature

The precise and unambiguous naming of a chemical compound is fundamental to scientific communication. The International Union of Pure and Applied Chemistry (IUPAC) provides a systematic framework for this purpose. Let's deconstruct the IUPAC name for the topic compound.

Systematic Name: this compound

Breakdown of the Name:

-

Parent Heterocycle: The core of the molecule is a thiophene ring, a five-membered aromatic ring containing one sulfur atom.

-

Numbering the Ring: According to IUPAC rules for heterocycles, the sulfur atom is assigned position 1. The numbering then proceeds around the ring to give the substituents the lowest possible locants.

-

Principal Functional Groups: The molecule contains two ester functional groups, hence the suffix -dicarboxylate . These are the highest priority functional groups present and are located at positions 2 and 4.

-

Ester Alkyl Groups: The name specifies "2-Ethyl 4-methyl," indicating a mixed diester. The ester at position 2 is an ethyl ester, and the ester at position 4 is a methyl ester.

-

Substituents: The remaining functional groups are named as prefixes in alphabetical order:

-

5-amino: An amino group (-NH₂) is located at position 5.

-

3-methyl: A methyl group (-CH₃) is located at position 3.

-

The combination of these elements in the prescribed order results in the full, systematic IUPAC name.

Caption: IUPAC nomenclature breakdown for the target molecule.

Synthesis Pathway: The Gewald Reaction

The synthesis of polysubstituted 2-aminothiophenes is most effectively achieved through the Gewald reaction .[1][2] This multicomponent reaction is a cornerstone of thiophene chemistry, valued for its operational simplicity and the diversity of structures it can generate.

The synthesis of this compound is accomplished via a Gewald reaction involving ethyl acetoacetate, methyl cyanoacetate, and elemental sulfur in the presence of a basic catalyst such as morpholine.[3]

Reaction Scheme:

Caption: Workflow for the Gewald multicomponent synthesis.

Experimental Protocol:

The following protocol is based on the published synthesis.[3]

-

Reagent Preparation: In a suitable reaction vessel, combine ethyl acetoacetate (0.1 mol), methyl cyanoacetate (0.1 mol), and elemental sulfur (0.1 mol) in ethanol (20 mL).

-

Catalyst Addition: While maintaining the temperature at 35°C, add morpholine (10 mL) dropwise over a period of 30 minutes. The use of a basic catalyst is crucial for promoting the initial Knoevenagel condensation between the carbonyl compound and the active methylene compound.

-

Reaction: Heat the reaction mixture to 65°C and stir for 3 hours. This allows for the subsequent Michael addition of sulfur and the final cyclization and aromatization to form the thiophene ring.

-

Isolation: Allow the mixture to cool to room temperature. The product will precipitate out of the solution.

-

Purification: Filter the precipitated solid and wash with ethanol (2 x 30 mL) to remove any unreacted starting materials or soluble impurities.

-

Final Product: Recrystallize the crude product from ethanol to yield the pure this compound as an off-white powder.[3]

Physicochemical and Spectroscopic Data

Characterization of the final compound is essential for confirming its identity and purity. The following data has been reported for this compound.[3][4]

| Property | Value |

| Molecular Formula | C₁₀H₁₃NO₄S |

| Molecular Weight | 243.28 g/mol |

| Appearance | Off-white powder |

| Melting Point | 95-97°C[3] (Note: another source reports 117-119°C[4]) |

Spectroscopic Data:

| Technique | Data Interpretation |

| IR (KBr, cm⁻¹) | 3422, 3306 (N-H stretch of amine); 1681 (C=O stretch of ester)[3] |

| ¹H-NMR (400 MHz, CDCl₃) | δ 1.33 (t, 3H, CH₃ of ethyl); 2.7 (s, 3H, CH₃ at C3); 3.84 (s, 3H, OCH₃ of methyl ester); 4.26 (q, 2H, CH₂ of ethyl); 6.57 (bs, 2H, NH₂)[3] |

| ¹³C-NMR (CDCl₃) | δ 14.35, 16.0, 51.02, 60.38, 108.47, 147.89, 148.0, 162.83, 166.18, 166.46[2] |

| Elemental Analysis | Calculated: C 49.37%, H 5.39%, N 5.76%, S 13.18%. Found: C 49.22%, H 5.42%, N 5.84%, S 13.01%[3] |

Applications and Future Directions in Drug Development

While specific biological activities for this compound are not extensively documented in the initial search, the broader class of 2-aminothiophene derivatives has shown significant potential in various therapeutic areas. The structural motifs present in this molecule, including the amino group and the two ester functionalities, provide multiple points for further chemical modification.

Potential for Derivatization:

The primary amino group at the 5-position is a key handle for derivatization. It can be readily acylated, alkylated, or used in the formation of Schiff bases to generate a library of new chemical entities. For instance, similar diethyl ester analogs have been used to create derivatives with anti-proliferative and anti-microbial activities.[2] This suggests that the title compound could serve as a valuable intermediate in the synthesis of novel drug candidates.

Caption: Potential derivatization pathways for drug discovery.

Conclusion

This compound is a well-defined chemical entity with a clear synthetic pathway via the robust Gewald reaction. Its polysubstituted nature makes it an attractive starting material for the synthesis of more complex molecules with potential applications in medicinal chemistry and materials science. This guide has provided a comprehensive overview of its IUPAC nomenclature, synthesis, and key physicochemical properties, offering a solid foundation for researchers and drug development professionals interested in leveraging the 2-aminothiophene scaffold.

References

-

ResearchGate. (2003). This compound. Available at: [Link]

-

PubChem. Diethyl 5-amino-3-methylthiophene-2,4-dicarboxylate. Available at: [Link]

-

PubChem. Ethyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate. Available at: [Link]

-

Isloor, A. M., et al. (2010). Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate. National Institutes of Health. Available at: [Link]

-

Asiri, A. M. (2003). This compound. MDPI. Available at: [Link]

-

Ibrahim, M. A., & Al-Shadidi, A. M. (2018). Synthesis of Some Novel Methyl- and Ethyl- 2-aminothiophene-3-carboxylate and Related Schiff-Bases. Iraqi Journal of Science. Available at: [Link]

Sources

A Comprehensive Spectroscopic and Structural Elucidation Guide to 2-Ethyl 4-methyl 5-amino-3-methylthiophene-2,4-dicarboxylate

Abstract

This technical guide provides a detailed spectroscopic analysis of the polysubstituted aminothiophene, 2-Ethyl 4-methyl 5-amino-3-methylthiophene-2,4-dicarboxylate. Synthesized via the versatile Gewald reaction, this class of compounds is of significant interest in medicinal chemistry and materials science. This document serves as a key reference for researchers and drug development professionals, offering an in-depth interpretation of its mass spectrometry, infrared (IR), and nuclear magnetic resonance (NMR) data. By grounding the analysis in fundamental principles and providing detailed experimental protocols, this guide aims to establish a benchmark for the structural characterization of this and related heterocyclic systems.

Introduction and Synthetic Context

The structural and electronic properties of polysubstituted thiophenes make them privileged scaffolds in drug discovery and organic electronics. This compound is a member of this class, notable for its dense functionalization. The primary route to this and similar molecules is the Gewald reaction, a one-pot multicomponent condensation of a ketone or aldehyde, an α-cyanoester, and elemental sulfur in the presence of a base.[1][2] Understanding the synthetic origin is crucial as it informs the expected structure and potential impurities.

The synthesis of the title compound specifically involves the reaction of ethyl acetoacetate, methyl cyanoacetate, and elemental sulfur with a morpholine catalyst.[3] This self-validating synthesis yields a product whose spectroscopic signature must be consistent with the proposed structure. This guide provides the definitive analysis of that signature.

Diagram 1: The Gewald Reaction Workflow This diagram outlines the general, powerful one-pot synthesis method for producing highly substituted 2-aminothiophenes like the title compound.[2][4]

Caption: A workflow of the Gewald multicomponent reaction.

Mass Spectrometry (MS)

Mass spectrometry is indispensable for determining the molecular weight and elemental composition of a newly synthesized compound. For the title compound, C₁₀H₁₃NO₄S, high-resolution mass spectrometry (HRMS) provides unambiguous confirmation of its identity.

Expected Molecular Ion: The calculated monoisotopic mass is 243.0592 g/mol . An electrospray ionization (ESI) source in positive ion mode is ideal for this molecule, as the primary amine group is readily protonated. Therefore, the primary ion observed would be the [M+H]⁺ adduct.

| Formula | Calculated Mass (m/z) | Ion Adduct |

| C₁₀H₁₄NO₄S⁺ | 244.0665 | [M+H]⁺ |

| C₁₀H₁₃NNaO₄S⁺ | 266.0485 | [M+Na]⁺ |

Expert Interpretation: The presence of a strong signal at m/z 244.0665 would be the most definitive evidence for the compound's formation. The high-resolution data allows for the differentiation from other potential molecular formulas at the same nominal mass. The characteristic isotopic pattern for sulfur (a notable M+2 peak at ~4.4% the intensity of the M peak) should also be observed, further validating the presence of the thiophene core.

Experimental Protocol: ESI-MS

-

Sample Preparation: Dissolve ~1 mg of the purified compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) to create a 1 mg/mL stock solution. Further dilute this stock solution to a final concentration of 1-10 µg/mL using the mobile phase.

-

Instrumentation: Utilize a high-resolution mass spectrometer (e.g., an Orbitrap or TOF instrument) equipped with an ESI source.

-

Analysis Parameters:

-

Ionization Mode: Positive

-

Capillary Voltage: 3.5 - 4.5 kV

-

Drying Gas (N₂): Flow rate of 8-12 L/min at a temperature of 300-350 °C.

-

Nebulizer Pressure: 30-50 psi.

-

Mass Range: Scan from m/z 50 to 500.

-

-

Data Acquisition: Acquire data for 1-2 minutes to obtain a stable signal and a high-quality averaged spectrum. Calibrate the instrument immediately prior to analysis using a known standard to ensure high mass accuracy.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule. The spectrum of this compound displays several characteristic absorption bands that confirm its structure.[3]

| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibration Mode |

| 3422, 3306 | Strong | Primary Amine (R-NH₂) | N-H Stretch |

| 1681 | Strong | Ester (C=O) | C=O Stretch |

| 1589 | Medium | Primary Amine (R-NH₂) | N-H Bend (Scissoring) |

| 1331 | Medium | Aromatic Amine | C-N Stretch |

Expert Interpretation: The IR spectrum provides a clear fingerprint of the molecule's functionality.[3][5]

-

N-H Vibrations: The two distinct, sharp peaks above 3300 cm⁻¹ are the hallmark of a primary amine (NH₂), corresponding to the symmetric and asymmetric N-H stretching modes. The presence of two peaks is definitive for the -NH₂ group.

-

Carbonyl Stretch: A very strong, sharp absorption at 1681 cm⁻¹ is characteristic of a carbonyl group. Its position suggests conjugation with the thiophene ring, which slightly lowers the frequency from a typical saturated ester (~1735 cm⁻¹). While there are two ester groups, their electronic environments are similar enough that their stretching frequencies overlap to produce a single, intense band.

-

N-H Bending: The band at 1589 cm⁻¹ is consistent with the in-plane bending (scissoring) vibration of the primary amine, further corroborating the N-H stretching data.

-

C-N Stretch: The peak at 1331 cm⁻¹ falls within the expected range for the C-N stretching of an aromatic amine.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation: Place a small amount (1-5 mg) of the dry, solid sample directly onto the ATR crystal (typically diamond or germanium).

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Data Acquisition:

-

Background Scan: Before analyzing the sample, run a background scan with a clean, empty ATR crystal to record the spectrum of the ambient environment (e.g., CO₂, H₂O). This will be automatically subtracted from the sample spectrum.

-

Sample Scan: Apply pressure using the ATR anvil to ensure good contact between the sample and the crystal.

-

Parameters: Co-add 16 to 32 scans at a resolution of 4 cm⁻¹ over a range of 4000 to 400 cm⁻¹.

-

-

Data Processing: Perform an ATR correction and baseline correction on the resulting spectrum using the spectrometer's software to ensure accurate peak positions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the complete structural elucidation of organic molecules in solution, providing detailed information about the carbon-hydrogen framework.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information on the number of distinct proton environments, their electronic surroundings, and their proximity to other protons. The data presented was acquired in deuterated chloroform (CDCl₃) at 400 MHz.[3][5]

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 6.57 | bs | 2H | -NH₂ |

| 4.26 | q | 2H | -O-CH₂ -CH₃ |

| 3.84 | s | 3H | -O-CH₃ |

| 2.70 | s | 3H | Thiophene-CH₃ |

| 1.33 | t | 3H | -O-CH₂-CH₃ |

s = singlet, t = triplet, q = quartet, bs = broad singlet

Expert Interpretation:

-

Amine Protons (6.57 ppm): A broad singlet integrating to 2H in the downfield region is characteristic of the two protons of the primary amine group. The broadness is due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange.

-

Ethyl Ester Group (4.26 and 1.33 ppm): The quartet at 4.26 ppm (2H) and the triplet at 1.33 ppm (3H) are a classic ethyl group pattern. The quartet arises from the methylene protons (-O-CH₂-) being split by the three adjacent methyl protons, and the triplet arises from the methyl protons (-CH₃) being split by the two adjacent methylene protons. The downfield shift of the methylene group confirms its attachment to an electronegative oxygen atom.

-

Methyl Ester Group (3.84 ppm): The sharp singlet at 3.84 ppm integrating to 3H is unambiguously assigned to the protons of the methyl ester group.

-

Thiophene Methyl Group (2.70 ppm): The singlet at 2.70 ppm integrating to 3H is assigned to the methyl group directly attached to the thiophene ring. Its chemical shift is consistent with a methyl group on an electron-rich aromatic system.

Diagram 2: NMR Workflow and Data Interpretation

Caption: Standard workflow for NMR sample analysis.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| 166.46, 166.18 | Ester C =O (C2, C4) |

| 162.83 | C 5-NH₂ |

| 148.0, 147.89 | C 3-CH₃, C 4-COOMe |

| 108.47 | C 2-COOEt |

| 60.38 | -O-CH₂ -CH₃ |

| 51.02 | -O-CH₃ |

| 16.0 | Thiophene-CH₃ |

| 14.35 | -O-CH₂-CH₃ |

Expert Interpretation: The ¹³C NMR data fully supports the proposed structure.[3][5]

-

Carbonyl Carbons: The two signals furthest downfield (166.46 and 166.18 ppm) are characteristic of the ester carbonyl carbons.

-

Thiophene Ring Carbons: The four signals between 108 and 163 ppm are assigned to the carbons of the thiophene ring. The carbon attached to the amine group (C5) is highly deshielded (162.83 ppm). The other three sp² carbons are also in the expected aromatic region.

-

Aliphatic Carbons: The signals at 60.38 ppm (-O-CH₂) and 51.02 ppm (-O-CH₃) are consistent with carbons attached to oxygen. The upfield signals at 16.0 and 14.35 ppm correspond to the two remaining methyl groups. This complete accounting of all 10 carbon atoms provides final, definitive proof of the structure.

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation: Accurately weigh 5-10 mg of the purified solid and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) containing a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrumentation: Use a high-field NMR spectrometer (≥400 MHz for ¹H).

-

¹H Acquisition:

-

Tune and match the probe for the ¹H frequency.

-

Perform locking and shimming procedures to optimize the magnetic field homogeneity.

-

Acquire the spectrum using a standard pulse sequence with a 90° pulse angle, a relaxation delay of 1-2 seconds, and collect 8-16 scans.

-

-

¹³C Acquisition:

-

Tune and match the probe for the ¹³C frequency.

-

Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30) to ensure all carbon signals appear as singlets.

-

A longer acquisition time is necessary due to the low natural abundance of ¹³C; collect several hundred to a few thousand scans with a relaxation delay of 2 seconds.

-

-

Processing: Process the raw data (FID) using appropriate software. This includes Fourier transformation, phase and baseline correction, and referencing the spectrum to the TMS signal at 0.00 ppm.

Conclusion

The collective spectroscopic evidence from mass spectrometry, IR, and NMR provides an unambiguous and self-consistent structural confirmation of this compound. The molecular formula is confirmed by the calculated mass, the key functional groups are identified by their characteristic IR absorptions, and the precise atomic connectivity is established by the detailed analysis of ¹H and ¹³C NMR spectra. This guide provides an authoritative reference and a procedural framework for the characterization of this compound, which can be extrapolated to other polysubstituted heterocyclic systems critical to modern chemical research.

References

-

Gewald, K.; Schinke, E.; Böttcher, H. (1966). Synthesen von Heterocylen aus CH‐aciden Nitrilen, VIII. 2‐Amino‐thiophene aus α‐Oxo‐mercaptanen und methylenaktiven Nitrilen. Chemische Berichte, 99(1), 94-100. Available from: [Link]

-

Putrová, Z., et al. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Arkivoc, 2010(i), 209-246. Available from: [Link]

-

Mobinikhaledi, A., et al. (2011). Synthesis of Some Novel Methyl- and Ethyl- 2-aminothiophene-3-carboxylate and Related Schiff-Bases. Asian Journal of Chemistry, 23(1), 739-742. Available from: [Link]

-

Asiri, A. M. (2003). This compound. Molbank, 2003(3), M340. Available from: [Link]

-

Asiri, A. M. (2003). This compound. ResearchGate. [Dataset]. Available from: [Link]

Sources

An In-depth Technical Guide to the Solubility Profile of 2-Ethyl 4-methyl 5-amino-3-methylthiophene-2,4-dicarboxylate

Introduction

In the landscape of pharmaceutical research and development, the journey of a molecule from a promising hit to a viable drug candidate is paved with rigorous physicochemical characterization. Among the most critical of these properties is solubility, a determinant factor for a compound's bioavailability, formulation feasibility, and overall therapeutic potential. This guide provides a comprehensive technical overview of the solubility profile for 2-Ethyl 4-methyl 5-amino-3-methylthiophene-2,4-dicarboxylate, a polysubstituted 2-aminothiophene derivative.

The 2-aminothiophene scaffold is a privileged structure in medicinal chemistry, known to impart a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and antitumor properties.[1][2] As new derivatives like the title compound are synthesized, often via robust methods like the Gewald reaction[3][4], a thorough and early understanding of their solubility is not merely procedural but strategic. This document is designed for researchers, medicinal chemists, and drug development professionals, offering a predictive analysis based on molecular structure, a guide to modern computational prediction, and detailed protocols for empirical determination.

Molecular Structure and Physicochemical Characteristics

A molecule's solubility is fundamentally dictated by its structure. The arrangement of functional groups, their polarity, and their capacity for intermolecular interactions with a solvent determine the delicate energetic balance between the solid state and the solvated state.

Chemical Structure:

The structure features a central thiophene ring, a heterocyclic aromatic system that contributes to the molecule's overall lipophilicity.[5] The key functional groups influencing its solubility are:

-

Primary Amino Group (-NH2): This group is a potent hydrogen bond donor and acceptor, which can significantly enhance interactions with polar protic solvents like water.[6] It also provides a basic center, suggesting that the compound's aqueous solubility will be highly pH-dependent.

-

Two Ester Groups (-COOEt, -COOMe): The carbonyl oxygens of the ester groups act as hydrogen bond acceptors.[7] The ethyl and methyl ester moieties add to the lipophilic character of the molecule.

-

Methyl Group (-CH3): Attached to the thiophene ring, this group increases lipophilicity.

This combination of polar (amino, esters) and non-polar (thiophene ring, alkyl chains) functionalities gives the molecule an amphiphilic character. Such a structural dichotomy often results in limited aqueous solubility but improved solubility in semi-polar organic solvents. A very similar analogue, Diethyl 5-amino-3-methylthiophene-2,4-dicarboxylate, has a reported experimental aqueous solubility of just 4.4 µg/mL at pH 7.4, indicating that the title compound is also likely a poorly soluble substance in neutral water.[8]

| Property | Predicted Value / Information | Rationale / Source |

| Melting Point | 95-97°C | A relatively high melting point suggests significant crystal lattice energy, which must be overcome for dissolution, often correlating with lower solubility.[3] |

| pKa (Predicted) | 2-4 (for the basic amino group) | Estimated based on typical anilines substituted with electron-withdrawing groups. Protonation at acidic pH is expected to dramatically increase aqueous solubility. |

| LogP (Predicted) | 2.0 - 3.5 | Calculated based on structural fragments. Indicates a preference for a lipid environment over an aqueous one. |

| Aqueous Solubility | Very Low | Based on the amphiphilic structure and data from a close structural analogue (4.4 µg/mL).[8] |

Predictive Solubility Analysis

Based on the "like dissolves like" principle, we can forecast the solubility of this compound in a range of common laboratory and pharmaceutical solvents.[9]

| Solvent | Dielectric Constant | Solvent Type | Predicted Solubility | Justification |

| Water (pH 7.4) | 80.1 | Polar Protic | Very Low | The large lipophilic backbone outweighs the contribution of the polar groups. Strong crystal lattice energy is difficult to overcome. |

| 0.1 N HCl (aq) | ~80 | Acidic Polar Protic | Moderate to High | The basic amino group will be protonated to form a cationic salt (-NH3+), which will have much stronger ion-dipole interactions with water. |

| Ethanol | 24.5 | Polar Protic | Moderate | Can engage in hydrogen bonding with the amino and ester groups while also solvating the lipophilic thiophene ring and alkyl chains. The compound is reported to be recrystallized from ethanol.[3] |

| Dimethyl Sulfoxide (DMSO) | 46.7 | Polar Aprotic | High | An excellent polar aprotic solvent capable of disrupting the crystal lattice and solvating both polar and non-polar moieties. |

| Acetone | 20.7 | Polar Aprotic | Moderate | A less polar organic solvent that should effectively solvate the molecule. |

| Chloroform | 4.8 | Non-polar | Low to Moderate | May solvate the lipophilic parts of the molecule but is less effective at interacting with the polar amino and ester groups. |

Framework for Solubility Characterization

A robust characterization of solubility involves both computational prediction and empirical verification. This dual approach allows for early, resource-efficient assessment followed by definitive experimental measurement.

Computational Prediction Workflow

Modern drug development leverages computational tools to predict physicochemical properties before extensive lab work is undertaken.[10][11] These methods, such as Quantitative Structure-Property Relationship (QSPR) models, use molecular descriptors to forecast solubility.[12]

Caption: Standard workflow for the Shake-Flask solubility method.

Detailed Experimental Protocol: Shake-Flask Method

The Shake-Flask method is the benchmark for determining thermodynamic solubility due to its direct measurement of the equilibrium state. [13][14] Objective: To determine the equilibrium solubility of this compound in a specified solvent system at a controlled temperature.

Materials:

-

This compound (solid, >98% purity)

-

Selected solvent (e.g., pH 7.4 phosphate buffer, 0.1 N HCl, Ethanol)

-

Calibrated analytical balance

-

Glass vials with Teflon-lined screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (0.22 µm, PTFE or other compatible material)

-

HPLC system with UV detector or LC-MS system

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Standard Curve:

-

Accurately weigh and dissolve a small amount of the compound in a suitable solvent (e.g., DMSO or Acetonitrile) to create a high-concentration stock solution.

-

Perform serial dilutions of the stock solution to prepare a series of calibration standards (typically 5-7 points) that bracket the expected solubility range.

-

Analyze each standard by HPLC-UV or LC-MS and plot the peak area versus concentration to generate a linear calibration curve (R² > 0.99).

-

-

Sample Preparation and Equilibration:

-

Add an excess amount of the solid compound to a glass vial. "Excess" is critical; enough solid must remain at the end of the experiment to ensure saturation was achieved. A good starting point is 2-5 mg of solid per 1 mL of solvent.

-

Add the desired volume of the pre-equilibrated test solvent to the vial.

-

Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).

-

Equilibrate the samples for a sufficient period to reach equilibrium. For novel compounds, 24 to 48 hours is standard. A time-point study (e.g., sampling at 24, 48, and 72 hours) is recommended to confirm that equilibrium has been reached.

-

-

Phase Separation:

-

After equilibration, carefully remove the vials. Visually confirm the presence of undissolved solid.

-

To separate the solid from the saturated solution, centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes).

-

Causality Check: This step is crucial to avoid artificially high results from suspended solid particles.

-

-

Sample Analysis:

-

Carefully withdraw an aliquot of the clear supernatant. Do not disturb the solid pellet.

-

For an additional layer of certainty, filter the supernatant through a 0.22 µm syringe filter. Expert Tip: Discard the first few drops from the filter to account for any potential adsorption of the compound to the filter membrane.

-

Accurately dilute the filtered supernatant with mobile phase or a suitable solvent to bring the concentration within the range of the previously prepared calibration curve.

-

Analyze the diluted sample using the same analytical method (HPLC-UV or LC-MS) as the standards.

-

-

Calculation:

-

Determine the concentration of the diluted sample using the calibration curve.

-

Calculate the original concentration in the saturated solution by multiplying by the dilution factor.

-

Report the final solubility in standard units (e.g., mg/mL, µg/mL, mM).

-

Conclusion

The solubility profile of this compound is characteristic of a molecule with significant lipophilic character tempered by key polar functional groups. Its predicted poor aqueous solubility at neutral pH, coupled with an expected dramatic increase under acidic conditions, presents both challenges and opportunities for formulation development. For researchers and drug development professionals, a proactive and systematic approach combining computational prediction with the rigorous, gold-standard Shake-Flask method is essential. This strategy not only provides a definitive solubility value but also delivers fundamental insights into the compound's behavior, paving the way for rational formulation design and accelerating its potential journey through the development pipeline.

References

-

PubChem. Diethyl 5-amino-3-methylthiophene-2,4-dicarboxylate. National Center for Biotechnology Information. [Link]

-

ResearchGate. Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate | Request PDF. [Link]

-

Ganesh Remedies. Methyl 3-Amino-4-methylthiophene-2-carboxylate-85006-31-1. [Link]

-

Asiri, A. M. This compound. Molbank 2003, M340. [Link]

-

SlideShare. solubility experimental methods.pptx. [Link]

-

American Chemical Society. Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews. [Link]

-

Reachem Chemicals. Impact of Functional Groups in Organic Chemistry on Pharmaceutical Development. [Link]

-

International Journal of Pharmacy and Biological Sciences. SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY. [Link]

-

MDPI. 2-Aminothiophene Derivatives—New Drug Candidates Against Leishmaniasis: Drug Design, Synthesis, Pharmacomodulation, and Antileishmanial Activity. [Link]

-

Wikipedia. Gewald reaction. [Link]

-

PubMed Central. Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models. [Link]

-

ASHP. Functional Group Characteristics and Roles. [Link]

-

Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]

-

American Chemical Society. Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry. [Link]

-

YouTube. How To Predict Solubility Of Organic Compounds?. [Link]

-

Chemistry LibreTexts. 2.2: Solubility Lab. [Link]

-

ResearchGate. An Updated Review On Synthetic Features, Chemical Sciences, And Pharmacological Implications Of The 2-Aminothiophene Derivatives. [Link]

-

TutorChase. How do functional groups affect solubility in organic compounds?. [Link]

-

National Institutes of Health. Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules. [Link]

-

ResearchGate. (PDF) Ethyl 2-amino-4-methylthiophene-3-carboxylate. [Link]

-

ResearchGate. (PDF) Experimental and Computational Methods Pertaining to Drug Solubility. [Link]

-

Asian Journal of Research in Chemistry. Aminothiophene and Schiff base derivative-synthesis, Density Functional theory, ADME study and it's characterization. [Link]

-

ResearchGate. Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. [Link]

-

Arkivoc. Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. [Link]

-

AIChE. Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics. [Link]

-

Royal Society of Chemistry. Aromatic interactions with heterocycles in water. Chemical Science. [Link]

-

National Institutes of Health. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. [Link]

-

National Institute of Environmental Health Sciences. ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. [Link]

-

ChemRxiv. Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. [Link]

Sources

- 1. ijpbs.com [ijpbs.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Gewald reaction - Wikipedia [en.wikipedia.org]

- 5. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tutorchase.com [tutorchase.com]

- 7. ashp.org [ashp.org]

- 8. Diethyl 5-amino-3-methylthiophene-2,4-dicarboxylate | C11H15NO4S | CID 78537 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models - PMC [pmc.ncbi.nlm.nih.gov]

- 11. echemi.com [echemi.com]

- 12. youtube.com [youtube.com]

- 13. researchgate.net [researchgate.net]

- 14. lup.lub.lu.se [lup.lub.lu.se]

An In-depth Technical Guide to the Physical Properties of 2-Ethyl 4-methyl 5-amino-3-methylthiophene-2,4-dicarboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a focused examination of the physical properties of 2-Ethyl 4-methyl 5-amino-3-methylthiophene-2,4-dicarboxylate, a substituted aminothiophene of interest in medicinal chemistry and materials science. A critical analysis of the available literature reveals a notable discrepancy in its reported melting point, a crucial parameter for material characterization, purity assessment, and process development. This document synthesizes the existing data, discusses potential reasons for the observed variations, and outlines best practices for its handling and characterization. While an experimental boiling point is not documented, this guide will address the compound's likely thermal behavior.

Introduction: The Significance of Substituted Thiophenes

Substituted thiophenes, particularly 2-aminothiophenes, are a class of heterocyclic compounds that serve as versatile intermediates in the synthesis of a wide array of biologically active molecules, dyes, and agrochemicals.[1] The specific compound, this compound (CAS No. 77457-04-6)[2], embodies a scaffold with significant potential for further chemical modification, making a thorough understanding of its fundamental physical properties imperative for its effective utilization in research and development.

The physical properties of a compound, such as its melting and boiling points, are not merely data points but are intrinsically linked to its molecular structure, purity, and polymorphic form. For drug development professionals, these parameters influence solubility, dissolution rate, and ultimately, bioavailability. For chemists, they are critical for reaction monitoring, purification, and quality control.

Synthesis and Structural Confirmation

This compound is typically synthesized via the Gewald reaction, a multicomponent condensation involving an α-cyano ester (methyl cyanoacetate), an activated ketone (ethyl acetoacetate), and elemental sulfur in the presence of a basic catalyst like morpholine.[1][3] This one-pot synthesis is an efficient method for constructing the highly substituted thiophene ring.

The structural identity of the synthesized compound is confirmed through various spectroscopic techniques, including Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), and elemental analysis.[3][4] These analytical methods provide a comprehensive fingerprint of the molecule, ensuring its correct chemical composition and connectivity.

Below is a generalized workflow for the synthesis and characterization of this compound.

Caption: Logical workflow for accurate melting point determination.

Conclusion and Recommendations

The physical properties of this compound are crucial for its application in research and development. While its synthesis and structure are well-established, a significant discrepancy exists in its reported melting point (95-97°C vs. 117-119°C). This suggests the potential for polymorphism or highlights the importance of rigorous purification and analytical techniques. An experimental boiling point has not been reported, and the compound may be thermally labile.

For professionals working with this compound, it is recommended to:

-

Perform careful melting point analysis on each new batch.

-

Consider the use of techniques such as Differential Scanning Calorimetry (DSC) to investigate potential polymorphic transitions.

-

Assume the compound may be thermally sensitive and avoid excessive heating.

By adhering to these principles, researchers can ensure the quality and consistency of their work with this valuable synthetic intermediate.

References

-

Asiri, A. M. (2003). This compound. Molbank, 2003(3), M340. [Link]

-

Al-Ghorbani, M., et al. (2015). Synthesis of Some Novel Methyl- and Ethyl- 2-aminothiophene-3-carboxylate and Related Schiff-Bases. International Journal of Organic Chemistry, 5, 1-9. [Link]

-

ResearchGate. (n.d.). This compound. Retrieved from [Link]

-

El-Kashef, H. S., et al. (2009). Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 65(1), o145. [Link]

Sources